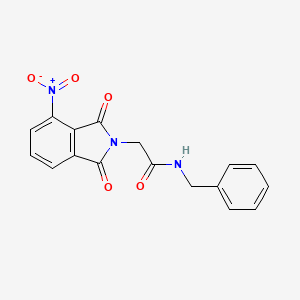![molecular formula C14H16N4O4 B15014708 (3E)-3-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}-N-(prop-2-en-1-yl)butanamide](/img/structure/B15014708.png)
(3E)-3-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}-N-(prop-2-en-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a nitrophenyl group, a formamido group, and a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a phenyl ring to introduce the nitro group.
Formamido group introduction: The nitrophenyl intermediate is then reacted with formamide under specific conditions to attach the formamido group.
Butanamide backbone construction: The final step involves the coupling of the formamido intermediate with a butanamide derivative, often using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE may involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The formamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to active sites, while the formamido and butanamide groups can influence the compound’s overall bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE: shares similarities with other nitrophenyl and formamido-containing compounds, such as:
Uniqueness
The unique combination of the nitrophenyl, formamido, and butanamide groups in (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE contributes to its distinct chemical properties and potential applications. Its specific structural arrangement allows for unique interactions and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H16N4O4 |
|---|---|
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
3-nitro-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C14H16N4O4/c1-3-7-15-13(19)8-10(2)16-17-14(20)11-5-4-6-12(9-11)18(21)22/h3-6,9H,1,7-8H2,2H3,(H,15,19)(H,17,20)/b16-10+ |
Clé InChI |
VCEAZLMGQWQWBJ-MHWRWJLKSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/CC(=O)NCC=C |
SMILES canonique |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])CC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15014629.png)
![4-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B15014632.png)
![N'-[(Z)-(4-Methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]-2-phenylacetohydrazide](/img/structure/B15014639.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-iodophenyl)methylidene]acetohydrazide](/img/structure/B15014642.png)

![2-(2,3-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15014659.png)
![2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B15014666.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B15014672.png)
![(1E)-1-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B15014685.png)

![(4-fluorophenyl)(3-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)methanone](/img/structure/B15014704.png)
![N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-4-methylaniline](/img/structure/B15014706.png)
![4-bromo-N'-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]benzohydrazide](/img/structure/B15014722.png)
![3-cyclohexyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B15014724.png)
